molecular formula C14H20N2O7S2 B14431688 O-Sulfo-L-tyrosyl-L-methionine CAS No. 80778-42-3

O-Sulfo-L-tyrosyl-L-methionine

Cat. No.: B14431688
CAS No.: 80778-42-3
M. Wt: 392.5 g/mol
InChI Key: AQZDSKRTFQPAPD-RYUDHWBXSA-N
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Description

O-Sulfo-L-tyrosyl-L-methionine is a sulfated dipeptide comprising L-tyrosine modified with a sulfate group at the hydroxyl (-OH) position and linked to L-methionine via a peptide bond. This structural modification confers distinct physicochemical properties, such as enhanced polarity and solubility, compared to its non-sulfated counterparts.

Properties

CAS No.

80778-42-3

Molecular Formula

C14H20N2O7S2

Molecular Weight

392.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C14H20N2O7S2/c1-24-7-6-12(14(18)19)16-13(17)11(15)8-9-2-4-10(5-3-9)23-25(20,21)22/h2-5,11-12H,6-8,15H2,1H3,(H,16,17)(H,18,19)(H,20,21,22)/t11-,12-/m0/s1

InChI Key

AQZDSKRTFQPAPD-RYUDHWBXSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Sulfo-L-tyrosyl-L-methionine typically involves the sulfation of the tyrosine residue followed by peptide bond formation with methionine. The sulfation can be achieved using reagents such as 3’-phosphoadenylyl sulfate (PAPS) in the presence of tyrosylprotein sulfotransferase . The peptide bond formation can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including the use of automated peptide synthesizers. The process would require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Sulfo-L-tyrosyl-L-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Methionine.

    Substitution: Products with different functional groups replacing the sulfate group on tyrosine.

Scientific Research Applications

O-Sulfo-L-tyrosyl-L-methionine has several applications in scientific research, including:

Comparison with Similar Compounds

Key Compounds:

3-Methyl-L-tyrosine: A tyrosine derivative with a methyl group substituted at the 3-position of the aromatic ring (C₁₀H₁₃NO₃) .

L-Methionine and Derivatives: Includes isomers like racemethionine (C₅H₁₁NO₂S, molecular weight 149.21 g/mol) .

O-Sulfo-L-tyrosyl-L-methionine : Features a sulfate group on tyrosine and a peptide bond to methionine (estimated molecular formula: C₁₄H₂₀N₂O₇S₂; molecular weight ~393.45 g/mol).

Structural Differences :

  • Sulfation : The sulfate group in this compound increases polarity and hydrogen-bonding capacity compared to 3-Methyl-L-tyrosine.
  • Peptide Bond: Unlike monomeric analogs (e.g., L-methionine), this dipeptide structure may influence bioavailability and metabolic stability.

Physicochemical Properties

Property This compound* 3-Methyl-L-tyrosine L-Methionine
Molecular Formula C₁₄H₂₀N₂O₇S₂ C₁₀H₁₃NO₃ C₅H₁₁NO₂S
Molecular Weight (g/mol) ~393.45 195.22 149.21
XLogP3 (Lipophilicity) Estimated < -2.5† Not reported -1.5
Hydrogen Bond Donors 6–8† 3 3
Hydrogen Bond Acceptors 10–12† 4 4

*Estimated values based on structural analysis. †Sulfate group contributes 3 H-bond acceptors and 1 donor.

Functional and Toxicological Insights

  • 3-Methyl-L-tyrosine: Limited toxicological data; structural modifications (methylation) may reduce metabolic degradation compared to tyrosine .
  • L-Methionine Derivatives : Widely used in pharmaceuticals and nutrition; sulfated variants (e.g., this compound) may exhibit altered receptor binding or enzyme inhibition .

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